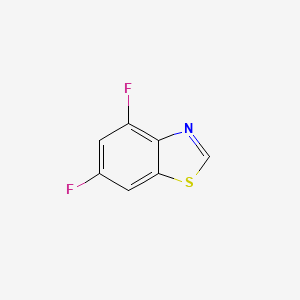![molecular formula C7H4FN3O2 B3219869 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-45-9](/img/structure/B3219869.png)
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
概要
説明
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both fluorine and nitro functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step processes. One common method includes the nitration of 5-fluoro-1H-pyrrolo[2,3-b]pyridine. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods may involve continuous flow reactors and automated systems to enhance efficiency and safety .
化学反応の分析
Types of Reactions
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction: 5-fluoro-3-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain redox reactions.
5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine: Contains a methyl group instead of a nitro group, altering its chemical and biological properties.
5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: Contains an iodine atom, which can participate in different substitution reactions compared to the nitro group.
Uniqueness
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
特性
IUPAC Name |
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-5-6(11(12)13)3-10-7(5)9-2-4/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPULWMIJMOUHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219787.png)
![3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219792.png)
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3219795.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B3219803.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219811.png)

![7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219836.png)
![5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3219838.png)
![6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219850.png)
![7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3219858.png)
![3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3219862.png)
![3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219866.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy-](/img/structure/B3219876.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3219877.png)
